molecular formula C16H18O8 B14100168 (2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol CAS No. 39015-63-9

(2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

Cat. No.: B14100168
CAS No.: 39015-63-9
M. Wt: 338.31 g/mol
InChI Key: LASMTIIWUCJLEH-YMILTQATSA-N
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Description

The compound (2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol is a complex organic molecule characterized by its unique structural features It contains a tetrahydropyran ring substituted with a naphthyl group, which is further hydroxylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol involves multiple steps, typically starting with the preparation of the tetrahydropyran ring. This can be achieved through cyclization reactions involving suitable precursors. The naphthyl group is then introduced via etherification, followed by hydroxylation to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

(2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibition of inflammatory mediators in medical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated naphthyl derivatives and tetrahydropyran-containing molecules. Examples include:

  • (2S,3R,4S,5S,6R)-2-[(4-hydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
  • (2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-2-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

Uniqueness

The uniqueness of (2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

39015-63-9

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4,8-dihydroxynaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H18O8/c17-6-11-13(20)14(21)15(22)16(24-11)23-10-5-4-8(18)7-2-1-3-9(19)12(7)10/h1-5,11,13-22H,6H2/t11-,13-,14+,15-,16-/m1/s1

InChI Key

LASMTIIWUCJLEH-YMILTQATSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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